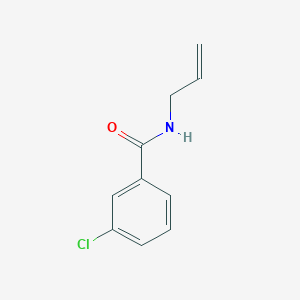

N-allyl-3-chlorobenzenecarboxamide

Description

N-Allyl-3-chlorobenzenecarboxamide (C₁₀H₁₀ClNO) is a substituted benzamide derivative characterized by a chlorine atom at the 3-position of the benzene ring and an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen. This structure confers unique electronic and steric properties, distinguishing it from simpler benzamides. Such structural features suggest applications in medicinal chemistry, particularly as enzyme inhibitors or substrates in biochemical assays .

Properties

IUPAC Name |

3-chloro-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYLDFQIHWYQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390734 | |

| Record name | N-allyl-3-chlorobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-52-6 | |

| Record name | N-allyl-3-chlorobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-chlorobenzenecarboxamide typically involves the reaction of 3-chlorobenzenecarboxylic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of N-allyl-3-chlorobenzenecarboxamide may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-chlorobenzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

. Some of the key applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide moiety, which allows for strong binding to the active sites of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Allyl-3-chlorobenzenecarboxamide belongs to a broader class of chlorinated aromatic amides and amines. Below is a detailed comparison with key analogues:

Structural and Electronic Comparisons

- 3-Amino-4-chlorobenzoic Acid (C₇H₆ClNO₂): Lacks the allyl group and features a carboxylic acid instead of an amide. The carboxylic acid increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to N-allyl-3-chlorobenzenecarboxamide .

- The absence of chlorine and allyl groups reduces steric bulk and lipophilicity, favoring interactions with polar enzyme active sites .

- 3-Chlorobenzoic Acid (C₇H₅ClO₂) : Shares the 3-chloro substitution but lacks the amide and allyl groups. Its higher acidity (pKa ~3.5) limits utility in neutral-pH biological systems compared to the neutral amide derivative .

Data Table: Key Properties of N-Allyl-3-Chlorobenzenecarboxamide and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Water) | logP (Estimated) |

|---|---|---|---|---|---|

| N-Allyl-3-chlorobenzenecarboxamide | C₁₀H₁₀ClNO | 195.45 | 3-Cl, N-allyl | Low | 2.1 |

| 4-Aminobenzamide | C₇H₈N₂O | 136.15 | 4-NH₂, CONH₂ | Moderate | 0.8 |

| 3-Amino-4-chlorobenzoic Acid | C₇H₆ClNO₂ | 187.58 | 3-NH₂, 4-Cl, COOH | High | 1.2 |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 3-Cl, COOH | Moderate | 1.9 |

Biological Activity

N-allyl-3-chlorobenzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C10H10ClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 35306-52-6

- Canonical SMILES : C=CCNC(=O)C1=CC(=CC=C1)Cl

Synthesis

The synthesis of N-allyl-3-chlorobenzenecarboxamide typically involves the reaction of 3-chlorobenzenecarboxylic acid with allylamine. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions to form the amide bond. In industrial settings, continuous flow synthesis methods may be employed to enhance efficiency and yield.

1. Antimicrobial Properties

N-allyl-3-chlorobenzenecarboxamide has been investigated for its antimicrobial properties. Studies have indicated that the compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of N-allyl-3-chlorobenzenecarboxamide. The compound can interact with specific enzymes, potentially altering their activity through competitive or non-competitive inhibition mechanisms. The presence of the carboxamide group is believed to facilitate strong binding to active sites on target enzymes.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-allyl-3-chlorobenzenecarboxamide against various pathogens. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different bacterial strains, indicating its potential as a therapeutic agent for treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, N-allyl-3-chlorobenzenecarboxamide was tested against several enzymes involved in metabolic pathways. The compound showed promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are significant targets in drug development for neurodegenerative diseases and inflammation.

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Cyclooxygenase | 60 |

The biological activity of N-allyl-3-chlorobenzenecarboxamide can be attributed to its ability to form hydrogen bonds with target proteins and enzymes. This interaction can lead to conformational changes in the target molecules, thereby inhibiting their normal function. The compound's structure allows it to fit into active sites effectively, making it a candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.